
5-Aminoisoquinoline
Vue d'ensemble
Description
Méthodes De Préparation
Catalytic Hydrogenation of 5-Nitroisoquinoline
The most widely documented method for synthesizing 5-aminoisoquinoline involves the catalytic hydrogenation of 5-nitroisoquinoline. This approach leverages the reduction of the nitro group (-NO₂) to an amine (-NH₂) under hydrogen gas (H₂) in the presence of a transition metal catalyst.
Reaction Mechanism and Conditions
The reaction proceeds via a two-step reduction pathway:
-
Nitroso Intermediate Formation :
-
Amine Formation :
A typical procedure involves dissolving 5-nitroisoquinoline in absolute ethanol and agitating the mixture under a hydrogen atmosphere at ambient temperature . Palladium on carbon (Pd/C) or Raney nickel are commonly employed catalysts, with reaction completion typically requiring 12–24 hours.
Key Parameters:
-
Catalyst Loading : 5–10 wt% relative to substrate
-
Hydrogen Pressure : 1–3 atm
-
Solvent : Ethanol, methanol, or tetrahydrofuran
-
Yield : 80–95% (estimated based on analogous reductions)
Industrial Considerations
This method is favored for its simplicity and high atom efficiency. However, challenges include catalyst deactivation by residual impurities and the need for specialized hydrogenation equipment.
Alternative Synthetic Routes
Reductive Amination
Reductive amination of 5-ketoisoquinoline using ammonia (NH₃) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) could theoretically produce this compound. However, substrate accessibility and competing side reactions limit its practicality.
Comparative Evaluation of Methods
Industrial-Scale Optimization
For large-scale production, catalytic hydrogenation is preferred due to its reproducibility and minimal waste generation. Key optimizations include:
Analyse Des Réactions Chimiques
Types de réactions
Le phosphate de MK0431 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Halogènes, nucléophiles .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du phosphate de MK0431 peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
Le phosphate de MK0431 a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans les études sur les inhibiteurs de la DPP-4 et leurs propriétés chimiques.
Biologie : Employé dans la recherche sur la régulation des hormones incrétines et leurs effets sur le métabolisme du glucose.
Médecine : Largement utilisé dans le développement de traitements pour le diabète de type 2.
Industrie : Utilisé dans l'industrie pharmaceutique pour la production de médicaments antidiabétiques .
Mécanisme d'action
Le phosphate de MK0431 exerce ses effets en inhibant l'enzyme dipeptidyl peptidase-4 (DPP-4). Cette inhibition empêche la dégradation des hormones incrétines, telles que le peptide-1 semblable au glucagon (GLP-1) et le polypeptide insulinotrópique dépendant du glucose (GIP). Ces hormones augmentent la sécrétion d'insuline et diminuent les niveaux de glucagon d'une manière dépendante du glucose, ce qui conduit à une meilleure maîtrise glycémique .
Applications De Recherche Scientifique
Pharmacological Applications
1.1 PARP-1 Inhibition
5-AIQ is primarily recognized for its ability to inhibit PARP-1, making it a valuable compound in cancer therapy and neuroprotection. Studies have shown that it effectively reduces cellular damage in models of ischemia/reperfusion injury, which is relevant for conditions such as stroke and heart attacks.
- Case Study : A study demonstrated that 5-AIQ significantly reduced renal injury in rats subjected to ischemia/reperfusion. The compound was shown to ameliorate renal dysfunction by inhibiting the inflammatory response associated with such injuries .
1.2 Neuroprotective Effects
Research indicates that 5-AIQ may provide neuroprotective benefits by mitigating oxidative stress and inflammation in the brain.
- Case Study : In a model of focal cerebral ischemia, 5-AIQ was found to influence neutrophil chemiluminescence, suggesting a reduction in oxidative stress and inflammatory responses post-injury .
Anti-Inflammatory Properties
5-AIQ has been investigated for its anti-inflammatory effects, particularly in conditions characterized by excessive immune responses.
- Case Study : A study involving BTBR mouse models of autism showed that treatment with 5-AIQ led to the upregulation of anti-inflammatory parameters while downregulating pro-inflammatory markers in T cells, indicating its potential role in managing immune abnormalities .
Drug Development and Research
5-AIQ is also utilized as a lead compound in drug development due to its favorable pharmacokinetic properties.
3.1 ADME Properties
In silico studies have highlighted the favorable absorption, distribution, metabolism, and excretion (ADME) characteristics of 5-AIQ:
- Solubility : Highly soluble in water.
- Gastrointestinal Absorption : High predicted absorption rates.
- Blood-Brain Barrier (BBB) Permeability : Indicates potential for central nervous system targeting .
Radioiodination for Imaging Studies
Recent advancements have explored the use of 5-AIQ as a radiotracer for imaging PARP-1 activity in cancerous tissues.
- Case Study : Research focused on the radioiodination of 5-AIQ to develop a specific tracer for imaging PARP-1 expression in colorectal carcinoma cells. This approach aims to enhance the specificity of cancer imaging techniques and improve therapeutic targeting .
Toxicological Assessments
Evaluating the safety profile of 5-AIQ is crucial for its therapeutic applications. Studies have shown that it does not exhibit genotoxicity under various testing conditions.
- Findings : Comprehensive testing according to OECD protocols indicated that 5-AIQ does not possess genotoxic activity, reinforcing its potential as a therapeutic agent without significant mutagenic risks .
Data Summary Table
Mécanisme D'action
MK0431 phosphate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner, leading to improved glycemic control .
Comparaison Avec Des Composés Similaires
Composés similaires
Vildagliptine : Un autre inhibiteur de la DPP-4 ayant des effets similaires sur les hormones incrétines.
Saxagliptine : Un inhibiteur de la DPP-4 avec une structure chimique légèrement différente mais un mécanisme d'action similaire.
Linagliptine : Un inhibiteur de la DPP-4 avec une demi-vie plus longue que le phosphate de MK0431 .
Unicité
Le phosphate de MK0431 est unique en raison de sa forte puissance et de sa sélectivité pour la DPP-4. Il a un profil de sécurité favorable et est bien toléré dans divers schémas thérapeutiques. De plus, sa structure chimique permet une inhibition efficace de la DPP-4, conduisant à des améliorations significatives du contrôle glycémique .
Activité Biologique
5-Aminoisoquinoline (5-AIQ) is a compound that has garnered significant attention due to its biological activities, particularly as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and relevant research findings.
Overview of this compound
5-AIQ is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₈N₂. It is structurally related to isoquinoline and has been studied for its potential in various therapeutic applications, particularly in oncology and nephrology.
PARP-1 Inhibition :
5-AIQ acts as a selective inhibitor of PARP-1, an enzyme involved in DNA repair processes. By inhibiting PARP-1, 5-AIQ can enhance the cytotoxic effects of DNA-damaging agents like cisplatin, making it a candidate for combination therapies in cancer treatment .
Antiproliferative Effects
Research has demonstrated that 5-AIQ exhibits antiproliferative activity against various cancer cell lines. For instance, in vitro studies showed that it inhibited the growth of human gastric adenocarcinoma (AGS) and promyelocytic leukemia (HL-60) cells. The half-maximal inhibitory concentration (IC₅₀) values were determined using microculture tetrazolium reduction assays, highlighting its potential as an anticancer agent .
Renal Protection
5-AIQ has shown protective effects in models of acute kidney injury (AKI). A study involving cisplatin-induced AKI in rats indicated that treatment with 5-AIQ improved renal function and reduced fibrosis during recovery. The compound significantly decreased markers of renal damage, such as N-acetyl-β-d-glucosaminidase (NAG) excretion and glucosuria, while improving creatinine clearance .
Table 1: Urinary Variables in Cisplatin-Induced AKI
Variable | Control | CisPt | CisPt + 5-AIQ |
---|---|---|---|
Proteinuria (mg/mg Cr) | 1.81 ± 0.22 | 2.05 ± 0.21 | 1.54 ± 0.16 |
Glucosuria (mg/mg Cr) | 0.37 ± 0.06 | 1.39 ± 0.48* | 0.24 ± 0.03‡ |
NAG (mU/mg Cr) | 34.6 ± 5.01 | 90.5 ± 10.1† | 37.2 ± 1.98§ |
*P<0.05; † P<0.001 compared with control; ‡ P<0.01; § P<0.001 compared with CisPt group.
Genotoxicity Studies
In evaluating the safety profile of 5-AIQ, studies have shown that it does not possess genotoxic activity in both in vitro and in vivo systems. This finding is crucial for its therapeutic application, especially considering the mutagenic potential associated with many compounds in the quinoline family .
Case Studies and Clinical Implications
Case Study: Combination Therapy
A recent study explored the use of a controlled-release nanocomposite formulation containing 5-AIQ for treating colorectal adenocarcinoma. The results suggested that this formulation enhanced the anticancer efficacy of 5-AIQ while minimizing toxicity to normal tissues . This highlights the potential for developing novel drug delivery systems that leverage the biological activity of 5-AIQ.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing 5-aminoisoquinoline (5-AIQ)?
Basic
The synthesis of 5-AIQ typically involves cyclization reactions of precursor amines or catalytic hydrogenation of nitro-substituted isoquinolines. Characterization should include nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity. For purity assessment, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is recommended due to its high sensitivity and specificity . Host-guest inclusion complexes with β-cyclodextrin can be studied using UV-Vis absorption and fluorescence spectroscopy to evaluate spectral shifts and prototropic behavior .
Q. How does 5-AIQ inhibit PARP-1, and what experimental models validate its efficacy?
Basic
5-AIQ acts as a competitive PARP-1 inhibitor by binding to the enzyme’s catalytic domain, preventing poly(ADP-ribose) formation. In vitro validation includes PARP activity assays using recombinant human PARP-1 and NAD⁺ as a substrate. In vivo efficacy is demonstrated in rodent models of oxidative stress or inflammation, where 5-AIQ reduces tissue damage and inflammatory markers. A key study showed no genotoxicity in bacterial reverse mutation (Ames test), chromosomal aberration, or micronucleus assays, confirming its therapeutic safety profile .
Q. What standardized protocols should be followed to assess 5-AIQ’s genotoxicity in preclinical studies?
Basic
Follow OECD Guidelines:
- Bacterial Reverse Mutation Test (OECD 471) : Use Salmonella typhimurium strains (TA98, TA100, etc.) with metabolic activation (S9 mix).
- In Vitro Chromosomal Aberration Test (OECD 473) : Employ mammalian cell lines (e.g., CHO-K1) exposed to 5-AIQ at non-cytotoxic concentrations.
- In Vivo Micronucleus Test (OECD 474) : Administer 5-AIQ orally to mice, followed by bone marrow sampling and staining with acridine orange. These protocols confirmed 5-AIQ’s lack of mutagenic or clastogenic activity .
Q. How is 5-AIQ applied in antiviral drug discovery, particularly against SARS-CoV-2 proteases?
Advanced
5-AIQ serves as a critical fragment in covalent DNA-encoded library (DEL) screens targeting SARS-CoV-2 PLpro and 3CLpro. Structural studies reveal that its aromatic core and amino group form hydrogen bonds with catalytic cysteine residues. Activity optimization involves substituting the triazine moiety with flexible linkers (e.g., methylene groups) to enhance binding. De-aromatization of the isoquinoline ring reduces inhibitory activity, underscoring the fragment’s indispensability .
Q. What strategies are effective for optimizing 5-AIQ derivatives to improve target binding and selectivity?
Advanced
- Fragment-Based Drug Design (FBDD) : Use X-ray crystallography to identify key interactions between 5-AIQ and target proteins (e.g., Trypanosoma brucei nucleoside 2-deoxyribosyltransferase) .
- Substitution Patterns : Introduce electron-donating groups (e.g., -NH₂, -OCH₃) to enhance π-π stacking. Avoid bulky substituents that disrupt planar geometry.
- Linker Flexibility : Incorporate methylene or polyethylene glycol (PEG) spacers to improve conformational adaptability .
Q. How do host-guest complexes with β-cyclodextrin influence 5-AIQ’s photophysical properties?
Basic/Advanced
β-cyclodextrin forms a 1:1 inclusion complex with 5-AIQ, shifting its absorption maxima and enhancing fluorescence quantum yield. This is attributed to restricted molecular motion and reduced solvent polarity within the cyclodextrin cavity. Methods to study this include Job’s plot analysis for stoichiometry determination and time-resolved fluorescence spectroscopy to assess excited-state dynamics .
Q. What computational tools are used to predict 5-AIQ’s ADME and metabolic stability?
Advanced
In silico ADME profiling employs tools like SwissADME and Schrödinger’s QikProp to predict solubility, blood-brain barrier permeability, and cytochrome P450 interactions. Metabolic stability is assessed using human liver microsomes (HLMs) with UPLC-MS/MS to quantify parent compound depletion. Key findings indicate moderate hepatic clearance and low risk of drug-drug interactions .
Q. How does 5-AIQ enhance chemiluminescence in luminol-H₂O₂-HRP systems, and what are its analytical applications?
Methodological
5-AIQ acts as a co-catalyst in horseradish peroxidase (HRP)-mediated chemiluminescence, accelerating electron transfer between luminol radicals and H₂O₂. This is quantified using kinetic assays measuring luminescence intensity over time. Applications include immunoassays for detecting low-abundance biomarkers, where 5-AIQ improves signal-to-noise ratios by 2–3 fold .
Q. What spectroscopic techniques are suitable for studying 5-AIQ’s excited-state behavior in different solvents?
Basic
- Solvatochromism Analysis : Measure UV-Vis absorption and emission spectra in solvents of varying polarity (e.g., cyclohexane, ethanol). Use Lippert-Mataga plots to correlate Stokes shifts with solvent dielectric constant.
- Time-Dependent Density Functional Theory (TD-DFT) : Validate experimental data by simulating excited-state dipole moments and charge-transfer transitions .
Q. How can researchers address variability in 5-AIQ’s pharmacological data across studies?
Advanced
- Structural Rigor : Ensure consistent synthesis and characterization protocols to minimize batch-to-batch variability.
- Context-Specific Assays : Tailor in vitro models (e.g., cell lines, enzyme isoforms) to replicate in vivo conditions. For example, PARP-1 inhibition assays should use physiological NAD⁺ concentrations (~100 µM).
- Meta-Analysis : Pool data from multiple studies (e.g., genotoxicity, IC₅₀ values) to identify outliers and refine structure-activity relationships .
Propriétés
IUPAC Name |
isoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVYNUOOZIKEEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Record name | 5-aminoisoquinoline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150077 | |
Record name | Isoquinol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID4248661 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1125-60-6 | |
Record name | 5-Aminoisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminoisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminoisoquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Aminoisoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINOISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ0JLN1Y7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.